(S)-2-Amino-4,4,4-trifluorobutanoicacidhydrochloride
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Overview
Description
(S)-2-Amino-4,4,4-trifluorobutanoicacidhydrochloride is a fluorinated amino acid derivative. This compound is of significant interest due to its unique structural properties, which include the presence of trifluoromethyl groups. These groups impart distinct chemical and physical characteristics, making the compound valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-4,4,4-trifluorobutanoicacidhydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as (S)-2-Amino-4,4,4-trifluorobutanoic acid.
Hydrochloride Formation: The precursor is then reacted with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes:
Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction parameters, ensuring consistent product quality.
Purification: The crude product is purified using techniques such as crystallization, filtration, and drying to obtain the final pure compound.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Amino-4,4,4-trifluorobutanoicacidhydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, amine derivatives, and substituted compounds.
Scientific Research Applications
(S)-2-Amino-4,4,4-trifluorobutanoicacidhydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on metabolic pathways.
Industry: It is used in the development of fluorinated materials with unique properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of (S)-2-Amino-4,4,4-trifluorobutanoicacidhydrochloride involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl groups enhance the compound’s binding affinity and specificity, leading to significant biological effects. The pathways involved include inhibition of specific enzymes and modulation of protein functions.
Comparison with Similar Compounds
- (S)-2-Amino-4,4,4-trifluorobutanoic acid
- (S)-2-Amino-3,3,3-trifluoropropanoic acid
- (S)-2-Amino-5,5,5-trifluoropentanoic acid
Comparison: (S)-2-Amino-4,4,4-trifluorobutanoicacidhydrochloride is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical properties compared to other similar compounds. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications.
Properties
IUPAC Name |
(2S)-2-amino-4,4,4-trifluorobutanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO2.ClH/c5-4(6,7)1-2(8)3(9)10;/h2H,1,8H2,(H,9,10);1H/t2-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTBBIHZBGVKSJ-DKWTVANSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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